Acide obéticholique

Vue d'ensemble

Description

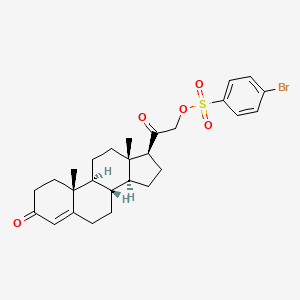

L'acide obeticholique est un analogue d'acide biliaire semi-synthétique avec la structure chimique 6α-éthyl-chenodeoxycholique. Il est principalement utilisé comme médicament pour traiter la cholangite biliaire primitive, une maladie chronique du foie. L'acide obeticholique agit comme un agoniste du récepteur X de la farnésyl, qui joue un rôle crucial dans l'homéostasie des acides biliaires .

Applications De Recherche Scientifique

Obeticholic acid has a wide range of scientific research applications:

Chemistry: Used as a model compound to study bile acid analogues and their interactions with receptors.

Biology: Investigated for its role in regulating bile acid, cholesterol, and glucose metabolism.

Industry: Utilized in the development of new pharmaceuticals targeting bile acid receptors.

Mécanisme D'action

Target of Action

Obeticholic acid (OCA) is a semisynthetic bile acid derivative that primarily targets the Farnesoid X Receptor (FXR) . FXR is a nuclear receptor highly expressed in the liver and small intestine . It plays a crucial role in regulating bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis .

Mode of Action

OCA acts as an agonist for FXR, meaning it binds to this receptor and activates it . This activation triggers cellular pathways leading to a reduction in the synthesis and hepatic uptake of bile acids, and an increase in their efflux from the liver .

Biochemical Pathways

The activation of FXR by OCA influences several biochemical pathways. It regulates bile acid homeostasis, which is crucial for digestion and absorption of dietary fats . It also modulates inflammatory and fibrotic pathways, thereby exerting anti-inflammatory and antifibrotic effects . Furthermore, OCA can induce smooth muscle cell death and downregulate interleukin (IL)‐1β‐induced inducible nitric oxide synthase and cyclooxy‐genase‐2 expression .

Result of Action

The activation of FXR by OCA leads to several molecular and cellular effects. It has been shown to improve clinical outcomes in patients with non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC) . This improvement is noted in both improved histological examination and reduced need for transplantation . Moreover, OCA has been found to exhibit anti-tumor effects on liver cancer through the CXCL16/CXCR6 pathway .

Action Environment

The efficacy and stability of OCA can be influenced by various environmental factors, particularly the gut microbiota . The gut microbiota plays a critical role in modulating bile acid metabolism, which in turn affects the therapeutic effects of OCA on non-alcoholic fatty liver disease (NAFLD) . Therefore, alterations in the gut microbiota composition could potentially affect the action of OCA.

Analyse Biochimique

Biochemical Properties

Obeticholic acid acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and small intestine . The FXR regulates bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis . Obeticholic acid interacts with FXR with a higher potency than bile acid .

Cellular Effects

Obeticholic acid influences cell function by regulating bile acid, cholesterol, and glucose metabolism, as well as inflammation and apoptosis . It can improve clinical outcomes in patients with non-alcoholic steatohepatitis (NASH) and primary biliary cirrhosis (PBC), affecting various cellular processes .

Molecular Mechanism

Obeticholic acid exerts its effects at the molecular level by acting as an agonist for the farnesoid X receptor (FXR) . This interaction leads to the suppression of de novo synthesis of bile acids from cholesterol and increases the transport of bile acids out of the hepatocytes .

Dosage Effects in Animal Models

In animal models, obeticholic acid has shown to reduce insulin resistance and hepatic steatosis

Metabolic Pathways

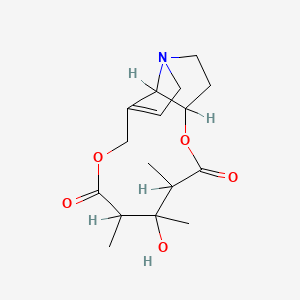

Obeticholic acid is involved in the metabolic pathway of bile acid regulation . It is metabolized in the liver, where it is conjugated with glycine or taurine, followed by secretion into bile .

Transport and Distribution

After being metabolized in the liver, obeticholic acid is secreted into bile. The conjugates are then absorbed in the small intestine and re-enter the liver via enterohepatic circulation .

Subcellular Localization

Given its role as an FXR agonist, it is likely to be found in the nucleus where it can interact with the farnesoid X receptor .

Méthodes De Préparation

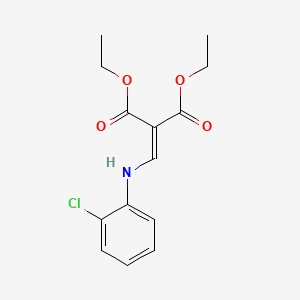

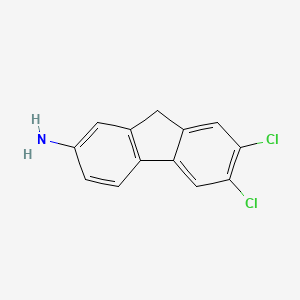

Voies de synthèse et conditions réactionnelles : La synthèse de l'acide obeticholique implique une alkylation directe en position C-6 de l'acide chenodeoxycholique. Ce processus comprend l'utilisation d'un agent alkylant pour introduire un groupe éthyle à la position spécifiée .

Méthodes de production industrielle : La production industrielle de l'acide obeticholique suit des voies de synthèse similaires mais est optimisée pour un rendement plus élevé, un coût réduit et des profils de sécurité améliorés. Le processus implique plusieurs étapes, notamment la purification et le contrôle qualité pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : L'acide obeticholique subit diverses réactions chimiques, notamment :

Réduction : Implique l'ajout d'hydrogène ou l'élimination de l'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courantes :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent le gaz hydrogène avec un catalyseur au palladium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles en conditions basiques ou acides.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut donner des dérivés désoxygénés .

4. Applications de la Recherche Scientifique

L'acide obeticholique a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les analogues d'acides biliaires et leurs interactions avec les récepteurs.

Biologie : Étudié pour son rôle dans la régulation du métabolisme des acides biliaires, du cholestérol et du glucose.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs des acides biliaires.

5. Mécanisme d'Action

L'acide obeticholique exerce ses effets en activant le récepteur X de la farnésyl, un récepteur nucléaire exprimé dans le foie et l'intestin. L'activation de ce récepteur entraîne une réduction de la synthèse des acides biliaires et de leur absorption hépatique, ainsi qu'une augmentation de l'excrétion des acides biliaires du foie. Ceci contribue à maintenir l'homéostasie des acides biliaires et à réduire les dommages au foie .

Composés Similaires :

Acide ursodeoxycholique : Un autre acide biliaire utilisé pour traiter la cholangite biliaire primitive.

Acide chenodeoxycholique : Un acide biliaire naturel qui sert de précurseur à l'acide obeticholique.

Unicité : L'acide obeticholique est unique en raison de sa puissance supérieure en tant qu'agoniste du récepteur X de la farnésyl par rapport aux autres acides biliaires. Cela le rend plus efficace pour réguler le métabolisme des acides biliaires et traiter les maladies du foie .

Comparaison Avec Des Composés Similaires

Ursodeoxycholic acid: Another bile acid used to treat primary biliary cholangitis.

Chenodeoxycholic acid: A natural bile acid that serves as a precursor to obeticholic acid.

Uniqueness: Obeticholic acid is unique due to its higher potency as a farnesoid X receptor agonist compared to other bile acids. This makes it more effective in regulating bile acid metabolism and treating liver diseases .

Propriétés

Key on ui mechanism of action |

Primary biliary cirrhosis is an autoimmune process by which the bile ducts and liver are damaged progressively, leading to fibrosis and cirrhosis. Bile acids increase the risk of damage and fibrosis to the damaged bile ducts. Obeticholic acid is a potent agonist of the farnesoid X receptor, which serves to regulate the hepatic metabolism of bile and cholesterol. This drug acts by binding to the farnesoid X receptor (FXR), found in the nucleus of liver and intestinal cells, which in turn increases liver bile flow, suppressing its production and decreasing hepatocyte exposure to excess levels of bile with cholestasis. Cholestasis is a process that normally causes inflammation and cirrhosis of the liver. |

|---|---|

Numéro CAS |

459789-99-2 |

Formule moléculaire |

C26H44O4 |

Poids moléculaire |

420.6 g/mol |

Nom IUPAC |

(4R)-4-[(3R,5S,6R,7R,10S,13R,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19?,20?,21+,23?,24-,25-,26-/m1/s1 |

Clé InChI |

ZXERDUOLZKYMJM-AMGBFIHRSA-N |

SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |

SMILES isomérique |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3[C@@H]1O)[C@H](C)CCC(=O)O)C)C)O |

SMILES canonique |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |

Apparence |

White to off-white solid powder |

Point d'ébullition |

562.9±25 |

melting_point |

108-110 |

Key on ui other cas no. |

459789-99-2 |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

6-ECDCA 6-ethyl chenodeoxycholic acid 6-ethyl-3,7-dihydroxycholan-24-oic acid 6-ethylchenodeoxycholic acid 6alpha-ethyl-3alpha,7alpha-dihydroxy-5beta-cholan-24-oic acid 6alpha-ethyl-chenodeoxycholic acid 6ECDCA cholan-24-oic acid, 6-ethyl-3,7-dihydroxy-, (3alpha,5beta,6alpha,7alpha)- DSP-1747 DSP1747 INT 747 INT-747 INT747 obeticholic acid Ocaliva |

Origine du produit |

United States |

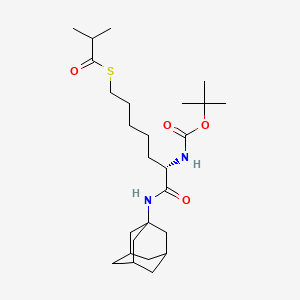

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

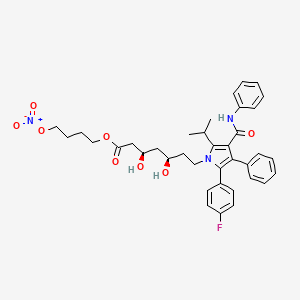

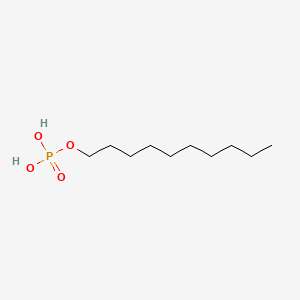

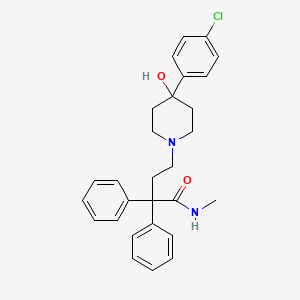

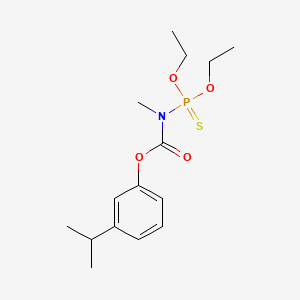

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)

![2-Isopropyl-8-methoxy-9-methyl-3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B1677011.png)